4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-14(11(7)13(20)18-16)17-12(19)9-3-5-10(15)6-4-9/h3-6H,16H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORPUMYFSEYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme. This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzymatic activity of SDH, disrupting the citric acid cycle and energy production within the cell.
Result of Action
The inhibition of SDH by this compound leads to a disruption in the citric acid cycle and a decrease in ATP production. This results in energy deprivation within the cell, which can lead to cell death. The compound has shown significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum.
Biological Activity
The compound 4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide is a novel hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 265.73 g/mol
- CAS Number : Not yet assigned in major databases.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression.
- Induction of Apoptosis : Studies suggest that it activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Apoptosis via ROS generation |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Mitochondrial dysfunction |
| HT29 (Colon) | 20.3 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value ranging from 12.8 µM to 20.3 µM across different cell types, demonstrating its potential as a therapeutic agent against various cancers .
Case Study 2: Mechanistic Insights
In another investigation, researchers explored the mechanism by which this compound induces apoptosis in MDA-MB-231 cells. It was found to increase ROS levels significantly and activate caspase pathways leading to programmed cell death. This study highlights the importance of oxidative stress in the apoptotic process triggered by the compound .
Comparison with Similar Compounds
Hydrazinecarbothioamides and Triazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share a hydrazine-derived backbone but replace the hydrazinylcarbonyl group with a thioamide (C=S). Key differences include:
- Spectroscopic Properties : The target compound’s IR spectrum shows a C=O stretch at ~1660–1680 cm⁻¹ (hydrazinylcarbonyl), whereas thioamides exhibit C=S stretches at 1243–1258 cm⁻¹ .
- Tautomerism : Unlike triazole-thiones (), the target compound lacks tautomeric forms due to its stable hydrazide structure .
- Biological Activity : Thioamides in demonstrate antiprotease and antibacterial activity, suggesting the target compound’s hydrazinylcarbonyl group may enhance selectivity for different biological targets .
Benzamide-Based Metal Complexes
Compounds such as [4-chloro-N-(pyrazolylcarbamothioyl)benzamide] () form stable metal complexes via the thiourea moiety. In contrast:
- Coordination Sites: The target compound’s hydrazinylcarbonyl group could act as a tridentate ligand (via carbonyl O, hydrazine N, and thiophene S), whereas pyrazolylcarbamothioyl derivatives use S and N donors .
- Applications : Metal complexes of the latter are studied for catalytic or antimicrobial uses, while the target compound’s structure may favor enzyme inhibition or receptor binding .
Oxadiazole and Thiadiazole Derivatives
The oxadiazole derivative in contains a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring instead of thiophene. Key distinctions include:
- Synthetic Routes : Oxadiazoles often require cyclization of hydrazides with carbodiimides (), whereas the target compound’s thiophene ring is pre-functionalized .
- Stability : Thiophene’s aromaticity may confer greater thermal stability compared to oxadiazoles, which can undergo ring-opening reactions .
Pharmaceutical Analogs: Indapamide
Indapamide (), a diuretic with a sulfonamide group, contrasts with the target compound:
- Structural Motifs: Indapamide’s 3-(aminosulfonyl)-4-chloro-benzamide lacks the hydrazinyl-thiophene unit, reducing hydrogen-bonding diversity .
- Bioactivity : Indapamide targets renal ion channels, whereas the target compound’s hydrazinyl group may interact with enzymes like phospholipase A₂ or proteases .
Tabulated Comparison of Key Properties
Preparation Methods
Route 2: Amide Coupling with 4-Chlorobenzoyl Chloride
Step 4: Acylation of Thiophene Hydrazide
The hydrazide intermediate reacts with 4-chlorobenzoyl chloride in dry dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N) is employed as a base to scavenge HCl:
$$
\text{Thiophene-CONHNH}2 + \text{ClC}6\text{H}4-COCl \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound} + 2\text{HCl}
$$
- Temperature : 0–5°C to minimize side reactions.
- Stoichiometry : 1:1.2 molar ratio (hydrazide:acyl chloride) ensures complete conversion.
- Workup : Precipitation in ice-water followed by recrystallization from ethanol yields pure product.
Alternative Pathways and Comparative Analysis
Ullmann-Type Coupling for Thiophene-Benzoate Linkage
A patent-derived approach (Source 5) suggests Ullmann coupling for aryl-amide bond formation. Using Cu(I) catalysts, 3-amino-4,5-dimethylthiophene-2-carbohydrazide could couple with 4-chloroiodobenzene, though this method risks regioisomerism.
One-Pot Tandem Synthesis
Integrating Steps 1–4 into a single reactor minimizes intermediate isolation. For example, in situ generation of the acid chloride using POCl₃, followed by sequential hydrazination and acylation, has been reported for related benzamides.
Characterization and Analytical Validation
Spectroscopic Data Compilation
- δ 2.28 (s, 6H, 2×CH₃), 7.52–8.09 (m, 4H, aromatic-H), 10.45 (br s, 1H, CONH), 12.33 (br s, 1H, NHNH₂).
- δ 13.7 (2×CH₃), 124.8–138.2 (aromatic C), 165.4 (C=O), 172.7 (thiophene C-S).
- Calculated for C₁₅H₁₄ClN₃O₂S: C, 52.40; H, 4.10; N, 12.21.
- Found: C, 52.68; H, 4.32; N, 12.47.
Challenges and Optimization Strategies
- Hydrazine Stability : Hydrazinyl intermediates are prone to oxidation. Conducting reactions under N₂ atmosphere and using antioxidants (e.g., BHT) improves yields.
- Steric Hindrance : The 4,5-dimethyl groups on thiophene slow acylation. Microwave-assisted synthesis (60°C, 30 min) enhances reaction kinetics.
Industrial Scalability and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide, and how do they influence reactivity?
- Answer : The compound contains three critical functional groups:
- Benzamide core : Provides rigidity and hydrogen-bonding capacity via the amide group, facilitating interactions with biological targets like enzymes or receptors.
- 4,5-Dimethylthiophene ring : Enhances lipophilicity and influences π-π stacking interactions. The methyl groups sterically shield reactive sites, affecting regioselectivity in reactions.
- Hydrazinylcarbonyl moiety : Acts as a nucleophile in condensation or cyclization reactions (e.g., forming hydrazones or heterocycles under acidic conditions).
- Methodological Insight : Reactivity can be probed using in situ FT-IR to monitor bond formation/cleavage and HPLC to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- 1H/13C-NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm) and confirms connectivity .
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, hydrazine N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 364.08) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine structures via least-squares minimization .
- Challenges :
- Disorder : Methyl/thiophene groups may require split-site modeling.
- Twinned Crystals : Use TWINABS for absorption correction and HKLF5 format for data integration .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How should researchers address contradictions between in vitro and in vivo biological activity data?
- Answer :
- Pharmacokinetic Studies : Measure bioavailability and metabolite profiles (e.g., LC-MS/MS) to identify active/inactive derivatives.
- Structural-Activity Relationship (SAR) : Compare analogs (see Table 1) to isolate pharmacophoric elements.
- Table 1: Comparative SAR of Analogs
| Compound | Structural Variation | Bioactivity (IC50) |
|---|---|---|
| 2-chloro-N-(thiazol-2-yl)acetamide | Simplified thiazole | 12 µM (Enzyme X) |
| Target Compound | Hydrazinylcarbonyl + dimethylthiophene | 0.8 µM (Enzyme X) |
Q. What computational strategies predict binding affinity with enzyme targets?
- Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields. The hydrazinylcarbonyl group shows hydrogen bonding with Asp189 in protease active sites .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions. The thiophene ring’s EPS correlates with π-stacking in MD simulations .
Methodological Recommendations
- Synthetic Optimization : For multi-step synthesis (e.g., amidation followed by cyclization), employ Design of Experiments (DoE) to optimize temperature (60–80°C) and catalyst loading (Pd(OAc)₂ for Suzuki couplings) .
- Data Reconciliation : Use R factor convergence (<5%) in crystallography and Bland-Altman plots for bioassay reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
